molecular formula C6H8BrN3 B11895048 1-(5-Bromopyrimidin-4-yl)ethanamine CAS No. 1260880-94-1

1-(5-Bromopyrimidin-4-yl)ethanamine

Cat. No.: B11895048
CAS No.: 1260880-94-1
M. Wt: 202.05 g/mol
InChI Key: SCZCMWKKQVFHCC-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)ethanamine is an organic compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further connected to an ethanamine group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of piperidine carboxylic acids as initiation materials, followed by a series of reactions such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . Another approach involves electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization and palladium-catalyzed Sonogashira cross-coupling reactions .

Industrial Production Methods: Industrial production of 1-(5-Bromopyrimidin-4-yl)ethanamine often employs large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromopyrimidin-4-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrimidine ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and interaction mechanisms are ongoing .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyrimidin-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanamine group enhances its solubility and interaction with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

1260880-94-1

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8BrN3/c1-4(8)6-5(7)2-9-3-10-6/h2-4H,8H2,1H3

InChI Key

SCZCMWKKQVFHCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1Br)N

Origin of Product

United States

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